tert-butyl (2S)-2-[(5-ethyl-1,3-thiazol-2-yl)carbamoylamino]propanoate
Description
tert-butyl (2S)-2-[(5-ethyl-1,3-thiazol-2-yl)carbamoylamino]propanoate: is a synthetic organic compound that features a thiazole ring, a carbamoylamino group, and a tert-butyl ester. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
tert-butyl (2S)-2-[(5-ethyl-1,3-thiazol-2-yl)carbamoylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3S/c1-6-9-7-14-12(20-9)16-11(18)15-8(2)10(17)19-13(3,4)5/h7-8H,6H2,1-5H3,(H2,14,15,16,18)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWRJWZIBCWJCT-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(S1)NC(=O)NC(C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CN=C(S1)NC(=O)N[C@@H](C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-[(5-ethyl-1,3-thiazol-2-yl)carbamoylamino]propanoate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting from ethylamine and carbon disulfide, followed by cyclization with α-haloketones to form the thiazole ring.
Introduction of the Carbamoylamino Group: This can be achieved by reacting the thiazole derivative with an isocyanate.
Esterification: The final step involves the esterification of the carboxylic acid with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazole ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction of the carbamoylamino group can lead to the formation of amines.
Substitution: The thiazole ring can participate in electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (2S)-2-[(5-ethyl-1,3-thiazol-2-yl)carbamoylamino]propanoate can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, compounds with thiazole rings are often investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicinal chemistry, such compounds might be explored for their potential as enzyme inhibitors or receptor modulators.
Industry
Industrially, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for tert-butyl (2S)-2-[(5-ethyl-1,3-thiazol-2-yl)carbamoylamino]propanoate would depend on its specific biological target. Generally, compounds with thiazole rings can interact with enzymes or receptors, inhibiting their activity or modulating their function. The carbamoylamino group might enhance binding affinity through hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (2S)-2-[(5-methyl-1,3-thiazol-2-yl)carbamoylamino]propanoate
- tert-butyl (2S)-2-[(5-phenyl-1,3-thiazol-2-yl)carbamoylamino]propanoate
Uniqueness
The unique structural features of tert-butyl (2S)-2-[(5-ethyl-1,3-thiazol-2-yl)carbamoylamino]propanoate, such as the specific substituents on the thiazole ring and the tert-butyl ester, might confer distinct biological activities or chemical reactivity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
